molecular formula C10H15NO2 B15359271 2-Propanol, 1-(methylamino)-3-phenoxy-, (S)- CAS No. 133522-41-5

2-Propanol, 1-(methylamino)-3-phenoxy-, (S)-

Cat. No.: B15359271
CAS No.: 133522-41-5
M. Wt: 181.23 g/mol
InChI Key: QYNFYHMIUAYDRE-VIFPVBQESA-N
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Description

1-Methylamino-3-phenoxy-propan-2-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol. It is characterized by a phenyl group attached to the oxygen atom of a propan-2-ol molecule, with a methylamino group attached to the first carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylamino-3-phenoxy-propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in proteomics research to study protein interactions and functions.

  • Industry: It is employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-Methylamino-3-phenoxy-propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Phenylethanol

  • N-methyl-3-phenoxy-propan-1-ol

  • 3-phenoxy-propan-2-ol

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Properties

CAS No.

133522-41-5

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2S)-1-(methylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1

InChI Key

QYNFYHMIUAYDRE-VIFPVBQESA-N

Isomeric SMILES

CNC[C@@H](COC1=CC=CC=C1)O

Canonical SMILES

CNCC(COC1=CC=CC=C1)O

Origin of Product

United States

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